molecular formula C16H12BrNO2S B2488140 2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide CAS No. 2380067-98-9

2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2488140
CAS No.: 2380067-98-9
M. Wt: 362.24
InChI Key: AICGGSZJBHZAPB-UHFFFAOYSA-N
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Description

Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group . Thiophene is a heterocyclic compound with a five-membered ring made up of four carbon atoms and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The bromine atom in the compound likely serves as a substituent on one of these rings .


Synthesis Analysis

While the specific synthesis pathway for “2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide” is not available, thiophene derivatives are often synthesized through condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzamide core, with a bromine atom attached at the 2-position. The thiophene and furan rings would be attached via a methylene bridge .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many thiophene and benzamide derivatives exhibit biological activity, which could suggest potential uses in medicinal chemistry .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the biological activity of many thiophene and benzamide derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-5-2-1-4-13(14)16(19)18-9-12-8-11(10-21-12)15-6-3-7-20-15/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICGGSZJBHZAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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